molecular formula C11H16O3 B176365 (3,5-Diethoxyphenyl)methanol CAS No. 198623-56-2

(3,5-Diethoxyphenyl)methanol

Cat. No.: B176365
CAS No.: 198623-56-2
M. Wt: 196.24 g/mol
InChI Key: YNXRSVKMHZMSOA-UHFFFAOYSA-N
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Description

(3,5-Diethoxyphenyl)methanol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenol, where the phenyl ring is substituted with two ethoxy groups at the 3 and 5 positions and a methanol group at the 1 position

Scientific Research Applications

(3,5-Diethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

The safety data sheet for “(3,5-Diethoxyphenyl)methanol” suggests that it should be handled with care. Personal protective equipment such as eyeshields, gloves, and respirators should be used when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,5-Diethoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (3,5-Diethoxyphenyl)methanal using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation of (3,5-Diethoxyphenyl)methanal. This method employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the reduction efficiently.

Chemical Reactions Analysis

Types of Reactions: (3,5-Diethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (3,5-Diethoxyphenyl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to (3,5-Diethoxyphenyl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium ethoxide (NaOEt) in ethanol under reflux conditions.

Major Products Formed:

    Oxidation: (3,5-Diethoxyphenyl)methanal.

    Reduction: (3,5-Diethoxyphenyl)methane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Mechanism of Action

The mechanism by which (3,5-Diethoxyphenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through its phenolic and methanol groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    (3,5-Dimethoxyphenyl)methanol: Similar in structure but with methoxy groups instead of ethoxy groups.

    (3,4-Diethoxyphenyl)methanol: Similar but with ethoxy groups at the 3 and 4 positions.

    (3,5-Dihydroxyphenyl)methanol: Similar but with hydroxy groups instead of ethoxy groups.

Uniqueness: (3,5-Diethoxyphenyl)methanol is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to its methoxy or hydroxy analogs. These differences can affect its suitability for specific applications in synthesis and research.

Properties

IUPAC Name

(3,5-diethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXRSVKMHZMSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409017
Record name (3,5-diethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198623-56-2
Record name (3,5-diethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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